molecular formula C11H16O2 B13880751 1,3-Dimethoxy-5-(propan-2-yl)benzene CAS No. 73109-76-9

1,3-Dimethoxy-5-(propan-2-yl)benzene

Cat. No.: B13880751
CAS No.: 73109-76-9
M. Wt: 180.24 g/mol
InChI Key: OAXBDAJSNJFCPC-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-(propan-2-yl)benzene is an organic compound with the molecular formula C11H16O2. It is also known by other names such as 5-isopropyl-1,3-dimethoxybenzene and 1-isopropyl-3,5-dimethoxybenzene . This compound is characterized by the presence of two methoxy groups and an isopropyl group attached to a benzene ring, making it a derivative of benzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-(propan-2-yl)benzene can be synthesized through various synthetic routes. One common method involves the alkylation of 1,3-dimethoxybenzene with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethoxy-5-(propan-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-5-(propan-2-yl)benzene is unique due to the presence of both methoxy and isopropyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

73109-76-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1,3-dimethoxy-5-propan-2-ylbenzene

InChI

InChI=1S/C11H16O2/c1-8(2)9-5-10(12-3)7-11(6-9)13-4/h5-8H,1-4H3

InChI Key

OAXBDAJSNJFCPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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